Lipophilicity Spectrum: 5-Cyclopropyl Occupies an Intermediate LogP Window Between Methyl and Phenyl Analogs
The computed LogP values of 5-substituted-1,2,3-thiadiazole-4-carboxylic acids demonstrate a clear substituent-dependent trend [1].
| Evidence Dimension | Computed partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 1.1137 |
| Comparator Or Baseline | 5-Methyl: LogP 0.5447; 5-Phenyl: LogP 1.9033 |
| Quantified Difference | 5-Cyclopropyl is ~0.57 LogP units more lipophilic than 5-methyl and ~0.79 less than 5-phenyl |
| Conditions | Computational prediction (Chemscene/Chemsrc platform) |
Why This Matters
This intermediate lipophilicity suggests a balanced permeability-solubility profile, making 5-cyclopropyl a versatile starting point for lead optimization where extremes of LogP may be detrimental.
- [1] Chemsrc. 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid properties (CAS 22097-10-5). LogP: 0.54470. View Source
